![molecular formula C14H14ClNOS2 B14413575 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one CAS No. 87696-88-6](/img/structure/B14413575.png)
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87696-88-6 |
|---|---|
Molekularformel |
C14H14ClNOS2 |
Molekulargewicht |
311.9 g/mol |
IUPAC-Name |
4-(2-amino-4-chlorophenyl)sulfanyl-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C14H14ClNOS2/c15-10-5-6-13(11(16)9-10)18-7-1-3-12(17)14-4-2-8-19-14/h2,4-6,8-9H,1,3,7,16H2 |
InChI-Schlüssel |
RUINDZXVDXOASI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CCCSC2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

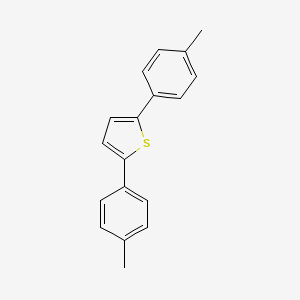

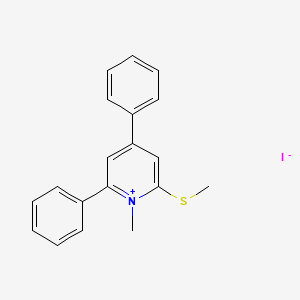
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
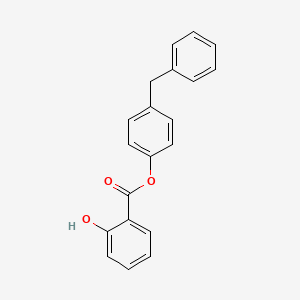
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
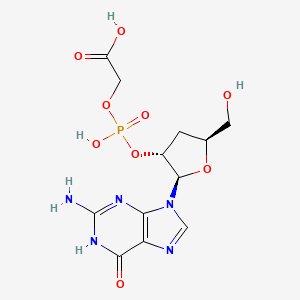
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
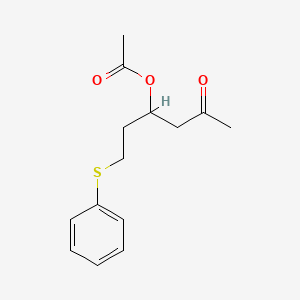
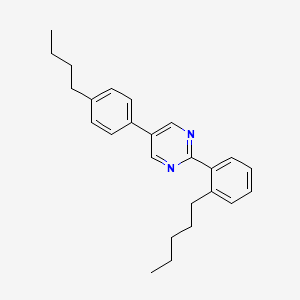
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
